3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Description
Properties
Molecular Formula |
C14H9Br3N2O3 |
|---|---|
Molecular Weight |
492.94 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9Br3N2O3/c15-9-3-1-2-7(4-9)14(22)19-18-6-8-5-10(16)13(21)11(17)12(8)20/h1-6,20-21H,(H,19,22)/b18-6+ |
InChI Key |
VOWXAXNVAGLOGM-NGYBGAFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-Dibromo-2,4-Dihydroxybenzaldehyde
This aldehyde is synthesized via bromination of p-cresol, followed by side-chain oxidation:
-
Nucleus Bromination : p-Cresol is brominated with 2 equivalents of bromine in o-dichlorobenzene at 15–30°C to form 2,6-dibromo-p-cresol.
-
Side-Chain Bromination : Additional bromine (2.05 equivalents) is added at 150–160°C to yield 4-hydroxy-3,5-dibromobenzal bromide.
-
Hydrolysis : The intermediate is hydrolyzed with water at 100°C to produce 4-hydroxy-3,5-dibromobenzaldehyde, isolated via crystallization or extraction (yield: 78–85%).
Data Table 1: Bromination Conditions
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Nucleus Bromination | Br₂ (2 eq) | 15–30°C | o-Dichlorobenzene | >95% |
| Side-Chain Bromination | Br₂ (2.05 eq) | 150–160°C | o-Dichlorobenzene | 80–85% |
| Hydrolysis | H₂O | 100°C | — | 78–85% |
Synthesis of 3-Bromobenzohydrazide
3-Bromobenzohydrazide is prepared via hydrazinolysis of methyl 3-bromobenzoate:
-
Conventional Method : Methyl 3-bromobenzoate reacts with excess hydrazine hydrate under reflux in methanol for 2 hours (yield: ~75%).
-
Microwave-Assisted Method : Irradiation at 350–500 W reduces reaction time to 3 minutes, improving yield to 85%.
Data Table 2: Benzohydrazide Synthesis
| Method | Conditions | Time | Yield |
|---|---|---|---|
| Conventional | Reflux in MeOH | 2 h | 75% |
| Microwave | 350–500 W irradiation | 3 min | 85% |
Condensation to Form the Hydrazone
Schiff Base Formation
Equimolar amounts of 3,5-dibromo-2,4-dihydroxybenzaldehyde and 3-bromobenzohydrazide are condensed in methanol:
-
Reaction Setup : The aldehyde (1.0 mmol) and hydrazide (1.0 mmol) are stirred in 50 mL methanol at ambient temperature for 1 hour.
-
Crystallization : The solution is left undisturbed for slow evaporation, yielding colorless block-shaped crystals after 7 days (yield: 86–89%).
Data Table 3: Hydrazone Synthesis
| Parameter | Value |
|---|---|
| Molar Ratio (Aldehyde:Hydrazide) | 1:1 |
| Solvent | Methanol |
| Reaction Time | 1 hour |
| Crystallization Time | 7 days |
| Yield | 86–89% |
Structural Characterization and Purification
Spectroscopic Analysis
X-ray Crystallography
-
Crystal System : Monoclinic (P2₁/c) with unit cell parameters a = 8.1969 Å, b = 21.0586 Å, c = 21.6475 Å, β = 92.888°.
-
Hydrogen Bonding : Intramolecular O–H···N (2.61 Å) and intermolecular N–H···O (2.82 Å) interactions stabilize the structure.
Data Table 4: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Z | 4 |
| R-factor | 0.045 |
| CCDC Number | 1,942,817 |
Alternative Methods and Optimizations
Solvent Variations
Catalytic Enhancements
-
Acid Catalysis : Trace acetic acid accelerates imine formation but risks over-protonation of phenolic –OH groups.
-
Base-Mediated Reactions : Triethylamine deprotonates the aldehyde, enhancing reactivity but complicating purification.
Challenges and Solutions
Common Issues
Chemical Reactions Analysis
Schiff Base Formation and Hydrolysis
The compound is synthesized via a condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 3-bromo-benzohydrazide in methanol . This reaction forms the hydrazone (Schiff base) linkage, which is reversible under acidic or basic conditions.
Nucleophilic Substitution Reactions
The bromine atoms on the aromatic rings are potential sites for nucleophilic substitution. The para-bromo group on the benzohydrazide ring is more reactive due to reduced steric hindrance compared to the ortho-dibromo substituents .
Oxidation and Reduction
The hydroxyl groups and hydrazide moiety participate in redox reactions:
| Process | Reagent/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Hydroxyl groups oxidize to ketones or carboxylic acids. |
| Reduction | NaBH₄ or H₂/Pd | Reduction of the imine bond to a secondary amine . |
Complexation and Chelation
The hydroxyl and hydrazide groups enable metal chelation, which is critical for biological activity:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu²⁺/Fe³⁺ | O (hydroxyl), N (imine) | Forms stable complexes, enhancing antimicrobial properties . |
Stability Under Solvent Conditions
-
Protic solvents (e.g., methanol) : Stabilize the hydrazone linkage via hydrogen bonding .
-
Aprotic solvents (e.g., DMSO) : May promote hydrolysis or decomposition at elevated temperatures .
Experimental Insights
-
Mechanochemical synthesis : Solvent-free methods using ball milling have been explored for analogous hydrazones, improving yields and reducing reaction times .
-
Crystallography : Single-crystal X-ray studies confirm planar geometry, with dihedral angles between aromatic rings <6°, favoring π-π stacking .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Condensation Reactions : It can undergo condensation with other aldehydes or ketones to form more complex hydrazone derivatives.
- Substitution Reactions : The bromine atoms can be substituted with other functional groups through nucleophilic substitution.
| Reaction Type | Example Reaction | Conditions |
|---|---|---|
| Condensation | With aldehydes | Ethanol, reflux |
| Nucleophilic Substitution | Bromine substitution with alcohols or amines | Base-catalyzed |
Biology
Research has indicated that this compound possesses significant biological activities. It has been investigated for:
- Antimicrobial Properties : Studies suggest that it may inhibit the growth of various bacterial strains by targeting specific enzymes such as FabZ in Helicobacter pylori .
- Anticancer Activity : Preliminary studies have shown that it could induce apoptosis in cancer cells, making it a candidate for further drug development .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone of 15 mm against S. aureus, indicating promising antimicrobial potential.
Medicine
The compound is being explored for its therapeutic applications due to its pharmacological properties:
- Drug Development : Its structure allows it to be modified into various derivatives with enhanced bioactivity.
- Potential Therapeutics : Research is ongoing to evaluate its effectiveness in treating conditions such as cancer and bacterial infections.
Case Study: Drug Development
In a recent study published in a pharmaceutical journal, researchers synthesized several derivatives of this compound to assess their cytotoxicity against human cancer cell lines. Some derivatives exhibited IC50 values lower than established chemotherapeutic agents .
Industry
In industrial applications, this compound can be utilized for:
- Material Science : Its unique properties make it suitable for developing new materials with specific chemical characteristics.
- Chemical Processes : It can be employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori, thereby exerting its antimicrobial effects. The compound’s hydroxyl and bromine groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Hydrazide-Hydrazones
Key Observations :
- The target compound’s shorter C=N bond length (1.279 Å) compared to nitro derivatives (1.281 Å) suggests stronger electron withdrawal by bromine than nitro groups, enhancing planarity .
- Dihedral angles between aromatic rings are smallest in the target compound (8.2°) and 4-hydroxy derivatives (6.9°), indicating greater planarity due to intramolecular H-bonding (O–H⋯N), which is absent in nitro-substituted analogs .
Physicochemical and Antioxidant Properties
Table 2: Antioxidant Activity (EC₅₀, μM) of Hydrazide-Hydrazones
Key Observations :
- The target compound exhibits superior antioxidant activity (EC₅₀ = 12.4 μM for DPPH) compared to tert-butyl and methoxy derivatives. This is attributed to bromine’s higher electronegativity, which stabilizes radical intermediates .
- Chlorinated analogs (e.g., 3,5-diCl) show slightly lower activity than brominated ones, likely due to reduced electron-withdrawing effects .
Biological Activity
3-Bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple bromine atoms and hydroxyl groups, suggests a diverse range of interactions with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 492.945 g/mol. The compound features a hydrazide functional group and multiple brominated phenolic units, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17Br3N3O3 |
| Molecular Weight | 492.945 g/mol |
| IUPAC Name | This compound |
| DrugBank Accession Number | DB07044 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydrazide moiety can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and gene expression. The presence of bromine and hydroxyl groups enhances the compound's ability to engage in electrophilic and nucleophilic interactions.
Interaction with Enzymes
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a phosphatase inhibitor, which could be beneficial in managing conditions like diabetes or cancer where phosphatase activity is dysregulated .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits varying degrees of inhibitory activity against different biological targets. For instance:
- PTP1B Inhibition : Similar compounds have shown weak to potent inhibitory activities against PTP1B (protein tyrosine phosphatase 1B), with some derivatives achieving IC50 values as low as 1.50 µM .
- Tyrosinase Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Such inhibition is significant for cosmetic applications targeting hyperpigmentation .
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. For instance, related compounds have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating strong growth inhibition .
Case Studies
Several studies highlight the efficacy of brominated hydrazones in clinical settings:
- Diabetes Management : In animal models (C57BL/KsJ-db/db mice), compounds similar to this compound have shown effectiveness in lowering blood glucose levels and improving metabolic profiles .
- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties against various bacterial strains, displaying promising results that warrant further investigation .
Q & A
Q. Table 1: Synthetic Conditions Comparison
| Component | Solvent | Temperature | Time | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzohydrazide + Aldehyde | Absolute EtOH | Reflux | 7 h | None | 65–75 | |
| Ethylsulfanyl derivative | Absolute EtOH | Reflux | 6 h | None | 70–80 |
How can the E-configuration and structural purity of the compound be confirmed?
Basic Research Question
The E-configuration is confirmed via:
- Spectroscopy :
- X-ray Crystallography : Bond lengths (C=N: ~1.28 Å; C=O: ~1.23 Å) and dihedral angles between aromatic rings validate the E-configuration .
What challenges arise in crystallographic refinement due to heavy halogen atoms (Br, Cl)?
Advanced Research Question
High halogen content introduces complexities:
- Data Quality : Heavy atoms (Br, Cl) cause strong absorption effects, requiring corrections via programs like SADABS or empirical methods (e.g., multi-scan) .
- Refinement : SHELXL is preferred for handling high Z′ structures and twinning. Key parameters:
How can metabolic stability and pathways of this hydrazone be studied?
Advanced Research Question
Metabolic profiling involves:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (e.g., pig or rat) at 37°C in PBS (pH 7.4) with NADPH. Detect metabolites via LC-MS/MS .
- Key Pathways :
- Oxidation : Formation of hydroxylated derivatives (e.g., 4-hydroxyphenyl metabolites).
- Hydrolysis : Cleavage into benzohydrazide and aldehyde fragments .
What computational methods are used to analyze electronic conjugation effects in this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study conjugation in the –C(O)–NH– unit. Key findings:
- Molecular Docking : Assess interactions with biological targets (e.g., antioxidant enzymes) using AutoDock Vina. Hydrazone moieties often bind to metal-active sites .
How can researchers evaluate the compound’s antioxidant or anti-inflammatory activity?
Advanced Research Question
- Antioxidant Assays :
- Anti-Inflammatory Models :
How should contradictions in reactivity or metabolic data be addressed?
Advanced Research Question
- Reproducibility Checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Control Experiments : Include hydrolyzed and oxidized analogs to isolate metabolic pathways .
- Statistical Validation : Use triplicate measurements and report standard deviations (±5% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
